Anti-Fibrotic Potency: Levistilide A vs. Sorafenib in an In Vivo Liver Fibrosis Model
In a direct, head-to-head in vivo study, a combination formula containing Levistilide A demonstrated anti-fibrotic efficacy comparable to the clinically used drug Sorafenib, providing a crucial efficacy benchmark. In a C57BL/6 mouse model of dimethylnitrosamine (DMN)-induced liver fibrosis, a combination of astragaloside I (44.21 mg/kg/day), Levistilide A (6 mg/kg/day), and calycosin (3.45 mg/kg/day) administered intraperitoneally markedly decreased collagen deposition and hydroxyproline (Hyp) content, a direct marker of collagen, in liver tissues to an extent comparable to a 6 mg/kg/day dose of Sorafenib [1].
| Evidence Dimension | Anti-fibrotic efficacy in vivo (collagen deposition/Hyp content) |
|---|---|
| Target Compound Data | ALC formula (including Levistilide A 6 mg/kg/day, i.p.) |
| Comparator Or Baseline | Sorafenib 6 mg/kg/day, i.p. |
| Quantified Difference | Efficacy comparable to Sorafenib |
| Conditions | DMN-induced liver fibrosis model in C57BL/6 mice; 2-week treatment. |
Why This Matters
This direct comparison to an FDA-approved anti-fibrotic drug provides a high-confidence, in vivo efficacy benchmark that is absent for most other phthalide dimers, justifying its selection for liver fibrosis studies.
- [1] Acta Pharmacol Sin. 2018 May 31;39(9):1483–1492. DOI: 10.1038/aps.2017.175. View Source
